4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide
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Overview
Description
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide typically involves the condensation of 3-fluoro-4-methoxyacetophenone with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of an acid catalyst. The resulting hydrazone is then reacted with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
- 2-Fluoro-1-(4-methoxyphenyl)ethylamine
Uniqueness
4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination of substituents can enhance the compound’s biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H16FN3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(2Z)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(11-3-8-15(22-2)14(16)9-11)18-19-12-4-6-13(7-5-12)23(17,20)21/h3-9,19H,1-2H3,(H2,17,20,21)/b18-10- |
InChI Key |
LAQYUSOWMGBOET-ZDLGFXPLSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)S(=O)(=O)N)/C2=CC(=C(C=C2)OC)F |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)S(=O)(=O)N)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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